molecular formula C13H18FN3O2 B7024062 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one

2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one

Cat. No.: B7024062
M. Wt: 267.30 g/mol
InChI Key: NDKKDSZUUPZAEB-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.

    Addition of the Amino Alcohol Moiety: The final step involves the reaction of the intermediate with an epoxide or a halohydrin to introduce the amino alcohol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The amino alcohol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one
  • 2-Amino-1-[4-(2-bromophenyl)piperazin-1-yl]-3-hydroxypropan-1-one
  • 2-Amino-1-[4-(2-methylphenyl)piperazin-1-yl]-3-hydroxypropan-1-one

Uniqueness

The presence of the fluorophenyl group in 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one distinguishes it from its analogs, potentially offering unique pharmacokinetic properties and enhanced biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-10-3-1-2-4-12(10)16-5-7-17(8-6-16)13(19)11(15)9-18/h1-4,11,18H,5-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKDSZUUPZAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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